

Spectroscopic Profile of Desyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Desyl chloride*

Cat. No.: B177067

[Get Quote](#)

Introduction

Desyl chloride, with the chemical name 2-chloro-1,2-diphenylethanone and CAS number 447-31-4, is a halogenated ketone of significant interest in organic synthesis.^[1] Its utility as a building block in the creation of more complex molecules necessitates a thorough understanding of its structural and spectroscopic properties. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **desyl chloride**, intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Molecular Structure and Properties

Desyl chloride is a solid at room temperature with a molecular formula of C₁₄H₁₁ClO and a molecular weight of 230.69 g/mol.^[2] The molecule features a central ethanone backbone substituted with two phenyl groups and a chlorine atom, rendering it a chiral compound.

Spectroscopic Data Summary

The following sections present a comprehensive summary of the spectroscopic data for **desyl chloride**, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **desyl chloride**, the spectra are typically recorded in deuterated chloroform

(CDCl₃).

¹H NMR Data

The ¹H NMR spectrum of **desyl chloride** is characterized by signals in the aromatic region corresponding to the two phenyl groups and a singlet for the methine proton. Based on data from analogous compounds, the following assignments can be made:

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 7.9-8.1	Multiplet	2H	Aromatic protons ortho to C=O
~ 7.2-7.6	Multiplet	8H	Remaining aromatic protons
~ 6.4	Singlet	1H	-CH(Cl)-

¹³C NMR Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The expected chemical shifts are detailed below, inferred from data on similar structures:[1]

Chemical Shift (δ) ppm	Assignment
~ 191	Carbonyl carbon (C=O)
~ 136	Quaternary aromatic carbon (C-CH(Cl))
~ 134	Quaternary aromatic carbon (C-C=O)
~ 128-134	Aromatic carbons (CH)
~ 51	Methine carbon (-CH(Cl))

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **desyl chloride** is distinguished by a strong absorption band for the carbonyl group and characteristic absorptions for the aromatic rings and the carbon-chlorine bond.

Wavenumber (cm ⁻¹)	Functional Group Assignment
~ 3060	Aromatic C-H stretch
~ 1685	C=O stretch (ketone)
~ 1595, 1490, 1450	Aromatic C=C skeletal vibrations
~ 750-850	C-Cl stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Under electron ionization (EI), **desyl chloride** is expected to fragment in a predictable manner.

m/z	Proposed Fragment
230/232	[M] ⁺ , Molecular ion (with ³⁵ Cl/ ³⁷ Cl isotopes)
195	[M - Cl] ⁺
105	[C ₆ H ₅ CO] ⁺ (Benzoyl cation) - Often the base peak
77	[C ₆ H ₅] ⁺ (Phenyl cation)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of **desyl chloride**.

Synthesis of Desyl Chloride

Desyl chloride is typically synthesized by the reaction of benzoin with thionyl chloride. In a typical procedure, benzoin is dissolved in a suitable solvent like pyridine, and thionyl chloride is

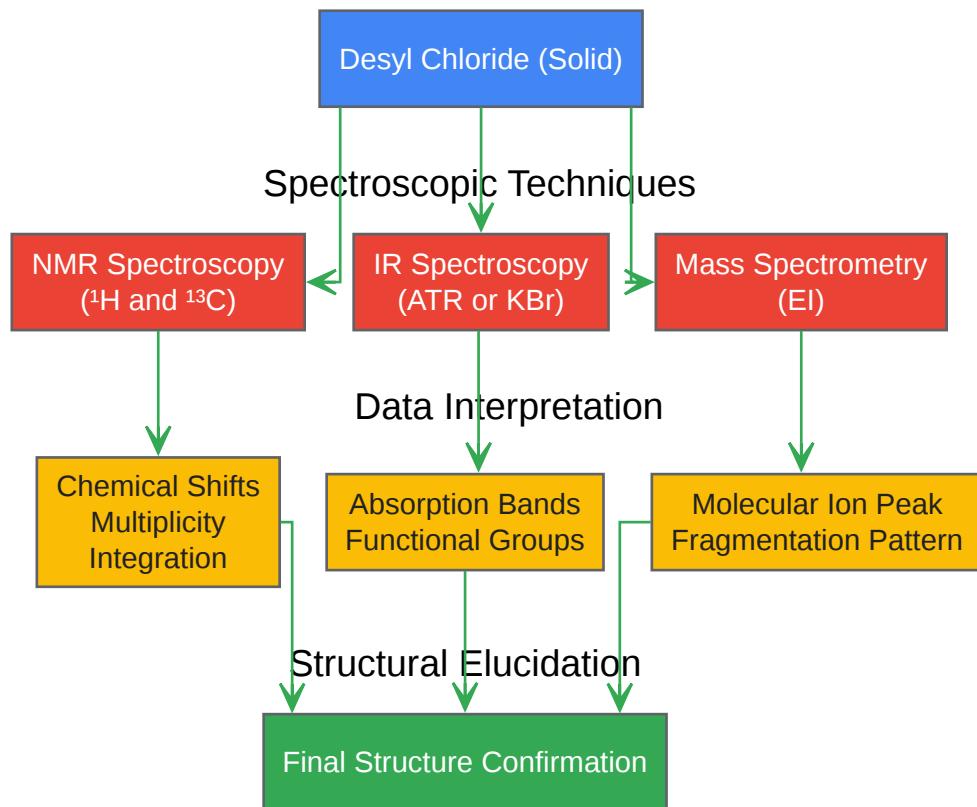
added slowly with cooling. The reaction mixture is then worked up by adding water, and the crude product is filtered, washed, and recrystallized, commonly from ethanol.

NMR Spectroscopy

A sample of **desyl chloride** is dissolved in deuterated chloroform (CDCl_3) containing a small amount of tetramethylsilane (TMS) as an internal standard. The ^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for protons and 100 MHz for carbon-13. The chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared Spectroscopy

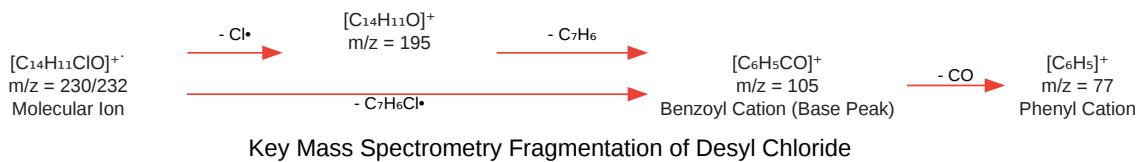
The IR spectrum of solid **desyl chloride** can be obtained using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid sample is placed directly on the ATR crystal of an FT-IR spectrometer, such as a Bruker Tensor 27. The spectrum is recorded over a range of $4000\text{-}400\text{ cm}^{-1}$. Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.


Mass Spectrometry

The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, where it is bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio (m/z).

Visualizations

The following diagrams illustrate the chemical structure of **desyl chloride** and the workflow for its spectroscopic analysis.


Sample Preparation

Spectroscopic Analysis Workflow for Desyl Chloride

[Click to download full resolution via product page](#)

Caption: Workflow of Spectroscopic Analysis.

[Click to download full resolution via product page](#)

Caption: Mass Spectrometry Fragmentation Pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Profile of Desyl Chloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b177067#spectroscopic-data-nmr-ir-mass-spec-of-desyl-chloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com